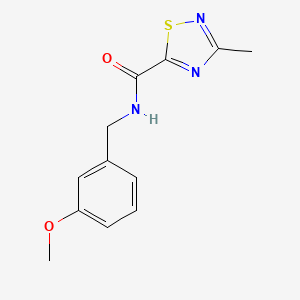

N-(3-methoxybenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

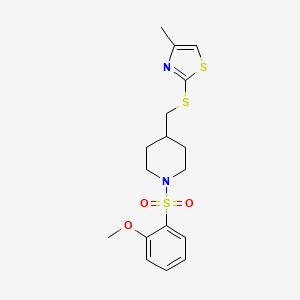

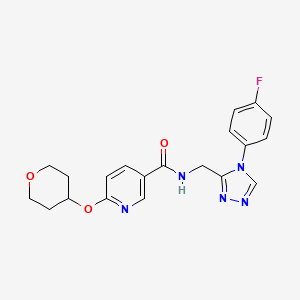

“N-(3-methoxybenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic compound. It likely contains a thiadiazole group, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as N-(3-methoxybenzyl)-octadecanamide and N-(2-hydroxy-3-methoxybenzyl)-2-methoxy-4-nitroaniline have been synthesized . The synthesis of these compounds might provide some insights into potential synthesis methods for the requested compound.Applications De Recherche Scientifique

TRPV1 Antagonism and Pain Management

N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide: derivatives have been synthesized to target the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is known for its role in pain sensation and modulation. By acting as an antagonist to TRPV1, these compounds can potentially be used to treat various types of pain, including neuropathic pain and inflammation-induced pain. The derivatives show promise in increasing the efficacy of TRPV1 antagonism compared to other compounds, which could lead to more effective pain management solutions.

Development of PET Radiotracers

The compound’s structure has been modified to create derivatives suitable for use as Positron Emission Tomography (PET) radiotracers . PET imaging is a powerful tool in medical diagnostics, allowing for the visualization of metabolic processes in the body. Derivatives of N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide could be used to visualize TRPV1 in vivo, providing valuable insights into various neurological and pain-related conditions.

Antiviral Research

Indole derivatives, which share a similar structural motif with N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide , have shown significant potential in antiviral research . These compounds have been found to possess activity against a range of viruses, including influenza and Coxsackie B4 virus. The structural similarities suggest that the compound may also have applications in the development of new antiviral agents.

Anticancer Activity

The indole scaffold is present in many bioactive compounds with clinical applications, including anticancer activity . By extension, derivatives of N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide may also exhibit potential as anticancer agents. Research into the compound’s ability to bind with high affinity to multiple receptors could lead to the development of novel treatments for various cancers.

Insect Repellent Applications

Compounds with a similar structure have been used as insect repellents, particularly against pests like termites and rodents . The chemical properties of N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide could be harnessed to develop new materials, such as functional plastics and coatings, that repel insects and protect infrastructure and furniture.

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and metabolism of compounds is crucial for drug development. While specific studies on N-[(3-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide are not readily available, research on structurally related compounds can provide insights into how it might be metabolized and distributed within the body . This knowledge is essential for optimizing dosage and delivery methods for potential therapeutic applications.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-14-12(18-15-8)11(16)13-7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTVASYKYRINMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2592986.png)

![2-[(1-Benzylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2592988.png)

![6-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2592993.png)

![1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2592996.png)

![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2593000.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2593003.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride](/img/structure/B2593004.png)

![8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2593006.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593008.png)